
Terephthalaldehyde dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde dihydrochloride is a chemical compound derived from terephthalaldehyde, an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce terephthalaldehyde . This compound can then be converted to its dihydrochloride form through further chemical reactions involving hydrochloric acid.
Industrial Production Methods: Industrial production of terephthalaldehyde typically involves the chlorination of p-xylene followed by hydrolysis in the presence of nitric acid or metal oxides . This method is efficient and yields high-purity terephthalaldehyde, which can then be converted to its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Terephthalaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form terephthalyl alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Terephthalyl alcohol.
Substitution: Various substituted benzaldehydes and related compounds.
Scientific Research Applications
Terephthalaldehyde dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of terephthalaldehyde dihydrochloride involves its ability to form stable imine bonds with amines, leading to the formation of Schiff bases. These imines can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes . The molecular targets and pathways involved include the aromatic conjugation between the imine group and the benzene ring, which stabilizes the imine and prevents hydrolysis under certain conditions .
Comparison with Similar Compounds
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Isophthalaldehyde: An isomer with aldehyde groups in the meta position.
Benzaldehyde: A simpler compound with a single aldehyde group.
Comparison: Terephthalaldehyde dihydrochloride is unique due to its para configuration, which allows for the formation of more stable and symmetrical structures compared to its ortho and meta isomers. This stability makes it particularly useful in the synthesis of polymers and coordination complexes .
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
terephthalaldehyde;dihydrochloride |
InChI |
InChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H |
InChI Key |
KPTPCYVULCSKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
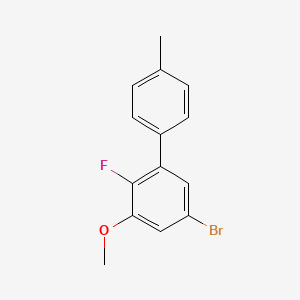
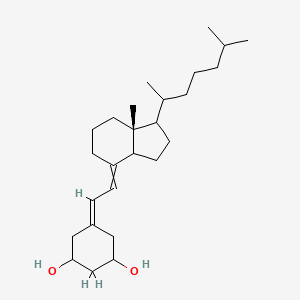
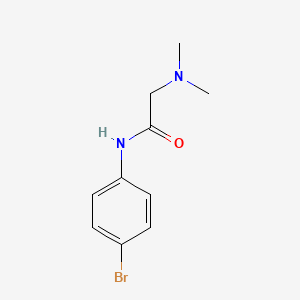
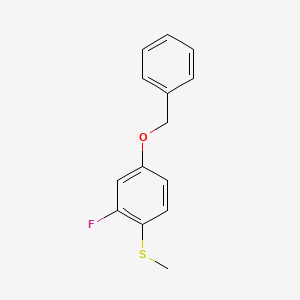
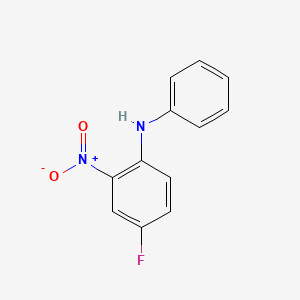
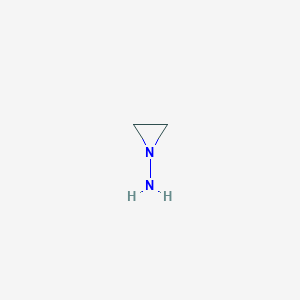
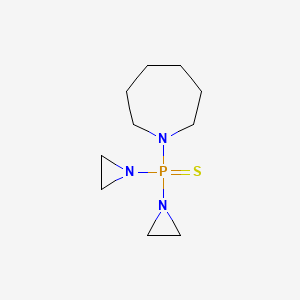

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
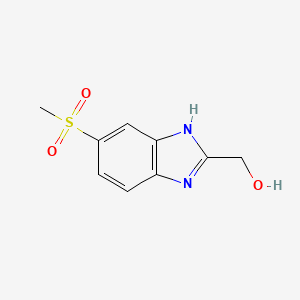
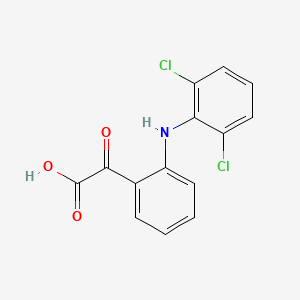
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
